4-(2-Methylphenyl)pyridine

Description

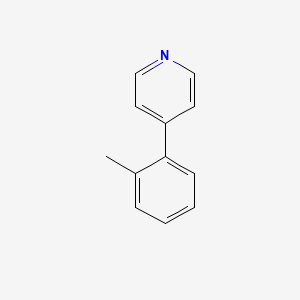

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methylphenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c1-10-4-2-3-5-12(10)11-6-8-13-9-7-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIMXAKQSDVSRIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Profiling and Structural Dynamics of 4-(2-Methylphenyl)pyridine: A Technical Guide

Introduction: The Biaryl Paradigm

In the realm of modern drug discovery and materials science, biaryl heterocycles serve as foundational scaffolds. 4-(2-Methylphenyl)pyridine (also designated as 4-(o-tolyl)pyridine; CAS: 30456-66-7) is a quintessential example of a sterically modulated biaryl system[1]. With a molecular formula of C12H11N and a molecular weight of 169.22 g/mol , this compound is frequently utilized as a critical intermediate in the synthesis of neurokinin-1 (NK1) receptor antagonists for anti-emetic therapeutics[2], as well as in the development of tetrahydropyridine derivatives for cardiovascular indications[3].

As an Application Scientist, it is vital to understand that the physical properties of this molecule are not merely static numbers; they are dynamic parameters dictated entirely by its three-dimensional conformation.

Structural Causality: The Ortho-Effect

To predict and manipulate the behavior of 4-(2-Methylphenyl)pyridine, one must understand the causality behind its structural mechanics. In an unsubstituted 4-phenylpyridine, the two aromatic rings can adopt a relatively planar conformation, allowing for tight, highly ordered crystal lattice packing.

However, the introduction of a methyl group at the ortho position of the phenyl ring creates severe steric hindrance with the adjacent protons of the pyridine ring. This steric clash forces the biaryl system to twist, significantly increasing the dihedral angle between the two rings. This loss of coplanarity directly causes a reduction in crystal packing efficiency. Macroscopically, this manifests as a depressed melting point (often rendering such compounds as low-melting solids or viscous oils at room temperature) and alters its solvation thermodynamics and lipophilicity.

Structural causality: How the ortho-methyl group dictates macroscopic physical properties.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical properties of 4-(2-Methylphenyl)pyridine. Where exact empirical data is limited due to its nature as a reactive intermediate[4], highly accurate predictive models based on structural analogs are utilized.

| Property | Value / Characteristic | Structural Causality & Implications |

| Molecular Weight | 169.22 g/mol [1] | Optimal size for fragment-based drug design (FBDD). |

| CAS Number | 30456-66-7[1] | Universal chemical identifier. |

| Physical State (25°C) | Low-melting solid / Viscous oil | Steric twist prevents efficient crystal lattice formation. |

| Boiling Point | ~280°C - 295°C (Predicted) | High boiling point typical of biaryl systems; requires vacuum distillation for purification. |

| Density | ~1.05 - 1.10 g/cm³ (Predicted) | Standard density profile for nitrogenous biaryl heterocycles. |

| LogP (Octanol/Water) | ~3.2 (Predicted) | The lipophilic ortho-methyl group enhances lipid membrane permeability. |

| pKa (Conjugate Acid) | ~5.3 (Predicted) | The pyridyl nitrogen remains unprotonated at physiological pH (7.4), ensuring high bioavailability. |

Experimental Workflows for Property Validation

To ensure scientific integrity, physical properties must be determined using self-validating experimental systems. Below are the standard operating protocols for profiling 4-(2-Methylphenyl)pyridine.

Protocol A: High-Performance Liquid Chromatography (HPLC) for LogP Determination

Causality: The traditional shake-flask method is prone to emulsion formation with lipophilic bases and requires high sample volumes. HPLC offers a high-throughput, self-validating alternative by directly correlating chromatographic retention time with lipophilicity.

-

System Calibration (Self-Validation): Inject a homologous series of reference standards (e.g., toluene, bromobenzene, biphenyl) with known LogP values. Construct a calibration curve of Log(Retention Factor,

) versus LogP. -

Mobile Phase Preparation: Prepare a methanol/water (50:50 v/v) mobile phase. Crucial Step: Buffer the aqueous phase to pH 7.4 using a 10 mM phosphate buffer. Because the pKa of the pyridine nitrogen is ~5.3, pH 7.4 ensures the molecule is fully deprotonated and in its neutral state, preventing secondary electrostatic interactions with the column silica.

-

Sample Preparation: Dissolve 4-(2-Methylphenyl)pyridine in the mobile phase to a concentration of 0.1 mg/mL.

-

Execution: Inject 10 µL onto a C18 reverse-phase analytical column (e.g., 150 x 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min. Monitor UV absorbance at 254 nm.

-

Data Analysis: Record the retention time (

). Calculate the retention factor

Protocol B: Differential Scanning Calorimetry (DSC) for Phase Transitions

Causality: Traditional capillary melting point tubes are subjective and highly inaccurate for low-melting solids or oils. DSC provides a precise, quantitative thermodynamic profile of phase transitions and detects polymorphic behavior.

-

Calibration (Self-Validation): Calibrate the DSC instrument using high-purity Indium (melting point 156.6°C) to validate temperature accuracy and heat flow sensitivity.

-

Sample Encapsulation: Accurately weigh 3-5 mg of 4-(2-Methylphenyl)pyridine into a standard aluminum DSC pan. Crimp the lid tightly to ensure optimal thermal contact.

-

Purge Gas: Establish a dry nitrogen purge at 50 mL/min through the sample cell to prevent oxidative degradation during the heating cycle.

-

Thermal Cycle: Cool the sample to -20°C and hold for 5 minutes to ensure complete crystallization of the low-melting solid. Heat the sample from -20°C to 150°C at a strictly controlled rate of 10°C/min.

-

Analysis: Identify the melting temperature (

) as the extrapolated onset of the endothermic peak. The integrated area under the curve yields the enthalpy of fusion (

Standardized workflow for the physicochemical characterization of biaryl heterocycles.

Conclusion

The physical properties of 4-(2-Methylphenyl)pyridine are a direct consequence of its sterically hindered biaryl axis. By understanding the causality between the ortho-methyl substitution and the resulting dihedral twist, researchers can accurately predict its low melting point, elevated lipophilicity, and specific solubility profile. Utilizing self-validating analytical techniques like HPLC and DSC ensures that these properties are accurately mapped, facilitating the seamless integration of this building block into complex pharmaceutical syntheses[2] and advanced materials applications.

References

- ChemicalBook. "30456-66-7 CAS MSDS (4-(2-METHYLPHENYL)PYRIDINE) Melting Point Boiling Point Density".

- Google Patents. "US8426450B1 - Substituted 4-phenyl pyridines having anti-emetic effect".

- Google Patents. "EP0110073A1 - Process for the preparation of tetrahydropyridines".

- BLD Pharm. "133756-29-3|1,2,3,4,5,6-Hexa(pyridin-4-yl)benzene - BLDpharm".

Sources

- 1. 30456-66-7 CAS MSDS (4-(2-METHYLPHENYL)PYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. US8426450B1 - Substituted 4-phenyl pyridines having anti-emetic effect - Google Patents [patents.google.com]

- 3. EP0110073A1 - Process for the preparation of tetrahydropyridines - Google Patents [patents.google.com]

- 4. 133756-29-3|1,2,3,4,5,6-Hexa(pyridin-4-yl)benzene|BLD Pharm [bldpharm.com]

Physicochemical Profile & Structural Logic

Title: 4-(2-Methylphenyl)pyridine: Structural Dynamics, Synthetic Workflows, and API Applications

Abstract As a Senior Application Scientist navigating the complexities of modern drug development, identifying and optimizing privileged scaffolds is paramount. 4-(2-Methylphenyl)pyridine—commonly referred to as 4-(o-tolyl)pyridine—is a highly versatile biaryl heterocycle. Its unique steric profile and robust chemical stability make it a cornerstone intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), most notably the antiemetic drug Netupitant[1],. This technical guide provides an in-depth analysis of its physicochemical properties, validated synthetic methodologies, and its pharmacological translation into clinical applications.

The utility of 4-(2-Methylphenyl)pyridine in medicinal chemistry is not coincidental; it is driven by precise structural mechanics. The presence of the ortho-methyl group on the phenyl ring introduces significant steric clash with the adjacent protons of the pyridine ring. This steric hindrance prevents the two aromatic rings from achieving coplanarity, locking the molecule into a twisted, orthogonal 3D conformation. In rational drug design, this specific dihedral angle is critical for docking into deep, hydrophobic receptor pockets, such as those found in G-protein coupled receptors (GPCRs)[2].

Table 1: Quantitative & Physicochemical Data

| Property | Value / Description |

| Chemical Name | 4-(2-Methylphenyl)pyridine |

| Synonyms | 4-(o-tolyl)pyridine |

| CAS Registry Number | 30456-66-7[3] |

| Molecular Formula | C₁₂H₁₁N[3] |

| Molecular Weight | 169.23 g/mol [4] |

| Structural Class | Biaryl heterocycle |

| Solubility | Soluble in DCM, EtOAc, Methanol; Insoluble in water |

Synthetic Methodology: Palladium-Catalyzed Cross-Coupling

The industry standard for synthesizing the 4-(o-tolyl)pyridine scaffold is the Suzuki-Miyaura cross-coupling reaction. The following protocol is designed as a self-validating system, ensuring high yield and purity through mechanistic control and in-process validation.

Caption: Experimental workflow for the Suzuki-Miyaura synthesis of 4-(2-Methylphenyl)pyridine.

Step-by-Step Protocol & Causality

-

Reagent Preparation & Degassing : Combine 4-halopyridine (1.0 eq), o-tolylboronic acid (1.2 eq), Pd(PPh3)4 (0.05 eq), and Na2CO3 (3.0 eq) in a 1,4-Dioxane/H2O (4:1 v/v) solvent system. Sparge the mixture with argon for 15 minutes.

-

Causality: The biphasic Dioxane/H2O system is critical; the organic phase dissolves the lipophilic substrates, while the aqueous phase dissolves the inorganic base necessary for the transmetallation step. Argon sparging prevents the oxidative deactivation of the Pd(0) catalyst to Pd(II) by atmospheric oxygen.

-

-

Reaction Initiation : Heat the mixture to 90°C under an inert atmosphere for 12 hours.

-

Observation: The reaction mixture typically transitions from a pale yellow suspension to a dark brown solution as the catalytic cycle initiates and trace palladium black eventually begins to form.

-

-

In-Process Control (IPC) & Validation : Monitor reaction progress via TLC (Hexane/EtOAc 3:1) or LC-MS.

-

Validation: The protocol is self-validating when the starting 4-halopyridine peak is fully consumed, replaced by a new dominant peak corresponding to the product mass (m/z 170 [M+H]+).

-

-

Workup & Extraction : Cool to room temperature, dilute with water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

-

Causality: Ethyl acetate selectively partitions the lipophilic biaryl product. The brine wash removes residual dioxane and water, while Na₂SO₄ eliminates trace moisture prior to concentration.

-

-

Purification : Concentrate under reduced pressure and purify via silica gel flash chromatography.

-

Validation: Successful purification yields a high-purity solid[3]. ¹H NMR validation will confirm the structure via the characteristic ortho-methyl singlet (~2.2 ppm) and the distinct splitting pattern of the pyridine aromatic protons.

-

Application in API Synthesis: The Netupitant Pathway

The true value of 4-(2-Methylphenyl)pyridine lies in its role as a foundational building block for complex therapeutics. It is the core structural motif in Netupitant , a highly selective Neurokinin-1 (NK1) receptor antagonist used in combination therapies to prevent chemotherapy-induced nausea and vomiting (CINV)[1],.

Caption: Synthetic integration of the 4-(o-tolyl)pyridine scaffold into the Netupitant API.

In the industrial synthesis of Netupitant, the o-tolyl group is introduced via Suzuki coupling to a functionalized pyridine core[2]. The resulting intermediate, 6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine, undergoes reductive amination and subsequent acylation with 2-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropanoyl chloride to yield the final API. The o-tolyl group provides the exact steric bulk required to lock the amide bond into the bioactive conformation necessary for receptor binding.

Pharmacological Mechanism & Future Directions

NK1 Receptor Antagonism

Substance P is an endogenous neuropeptide that binds to the NK1 receptor (a GPCR) in the brainstem's vomiting center, triggering a cascade that results in the emetic reflex[1]. Netupitant, leveraging the steric tuning of its 4-(o-tolyl)pyridine core, acts as a competitive antagonist, effectively blocking this pathway.

Caption: Mechanism of action for Netupitant blocking the Substance P/NK1 receptor pathway.

Emerging Applications: GPBAR1 Agonists

Beyond antiemetics, the 3-amino-4-(o-tolyl)pyridine derivative space is being actively explored for metabolic disorders. Recent studies have identified these scaffolds as potent agonists for GPBAR1 (TGR5), a GPCR responsive to bile acids[5]. Activation of GPBAR1 elevates intracellular cAMP, promoting GLP-1 secretion, which positions these 4-(o-tolyl)pyridine derivatives as highly promising candidates for Type II diabetes therapeutics[5].

References

1.[1] US6297375B1 - 4-phenyl-pyridine derivatives - Google Patents. URL: 2. NETUPITANT - New Drug Approvals: (January 06 2014) - New Drug Approvals. URL: 3.[5] WO2012117000A1 - 3-amino-pyridines as gpbar1 agonists - Google Patents. URL: 4.[2] WO2006002860A1 - Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists - Google Patents. URL: 5.[3] AB532798 | CAS 30456-66-7 – abcr Gute Chemie. URL: 6.[4] 4-(4-Ethylphenyl)pyridine | BLD Pharm - BLD Pharm. URL:

Sources

- 1. US6297375B1 - 4-phenyl-pyridine derivatives - Google Patents [patents.google.com]

- 2. WO2006002860A1 - Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists - Google Patents [patents.google.com]

- 3. AB532798 | CAS 30456-66-7 – abcr Gute Chemie [abcr.com]

- 4. 4-(4-Ethylphenyl)pyridine|BLD Pharm [bldpharm.com]

- 5. WO2012117000A1 - 3-amino-pyridines as gpbar1 agonists - Google Patents [patents.google.com]

Spectroscopic Data for 4-(2-Methylphenyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-(2-Methylphenyl)pyridine, also known as 4-(o-tolyl)pyridine. In the absence of a complete, publicly available experimental dataset for this specific isomer, this guide combines established spectroscopic principles with data from analogous compounds to present a detailed, predictive analysis of its ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectra. This approach offers a robust framework for the identification and characterization of 4-(2-Methylphenyl)pyridine in a research and development setting.

Molecular Structure and Overview

4-(2-Methylphenyl)pyridine is an aromatic heterocyclic compound with the molecular formula C₁₂H₁₁N. Its structure consists of a pyridine ring substituted at the 4-position with a 2-methylphenyl (o-tolyl) group. The steric hindrance from the ortho-methyl group on the phenyl ring influences the dihedral angle between the two aromatic rings, which in turn affects the electronic and spectroscopic properties of the molecule.

Caption: Molecular structure of 4-(2-Methylphenyl)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 4-(2-Methylphenyl)pyridine, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.

Experimental Protocol: NMR Spectroscopy

A standard approach to acquiring NMR spectra for a novel pyridine derivative involves dissolving the sample in a deuterated solvent, with chloroform-d (CDCl₃) being a common choice due to its excellent solubilizing properties for aromatic compounds.[1]

Caption: Generalized workflow for Electron Ionization Mass Spectrometry.

Predicted Mass Spectrum

The mass spectrum of 4-(2-Methylphenyl)pyridine is expected to show a prominent molecular ion peak and several characteristic fragment ions. The fragmentation of phenylpyridine isomers can be distinctive. [2]

| m/z | Proposed Fragment | Relative Abundance |

|---|---|---|

| 169 | [C₁₂H₁₁N]⁺˙ (Molecular Ion) | High |

| 168 | [M-H]⁺ | Moderate |

| 154 | [M-CH₃]⁺ | Moderate |

| 91 | [C₇H₇]⁺ (Tropylium ion) | High |

| 77 | [C₆H₅]⁺ (Phenyl ion) | Low |

Interpretation:

-

Molecular Ion (m/z 169): The molecular ion peak is expected to be abundant due to the stability of the aromatic system. Its presence confirms the molecular weight of the compound.

-

[M-H]⁺ (m/z 168): Loss of a hydrogen radical is a common fragmentation pathway for aromatic compounds.

-

[M-CH₃]⁺ (m/z 154): Loss of the methyl group from the tolyl ring is a likely fragmentation, leading to a stable phenylpyridine cation.

-

Tropylium Ion (m/z 91): Cleavage of the bond between the pyridine and phenyl rings can lead to the formation of the highly stable tropylium ion from the tolyl fragment. This is often a base peak in the mass spectra of tolyl-substituted compounds.

-

Phenyl Ion (m/z 77): A smaller peak corresponding to the phenyl cation may also be observed.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

Experimental Protocol: FT-IR Spectroscopy

A common method for analyzing solid samples is the KBr pellet technique, which provides a solid-state spectrum.

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Predicted Infrared Spectrum

The IR spectrum of 4-(2-Methylphenyl)pyridine will show characteristic absorptions for the aromatic C-H and C=C bonds, as well as vibrations specific to the substituted pyridine and phenyl rings. [3]

| Wavenumber (cm⁻¹) | Vibration Type | Assignment |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 2950-2850 | C-H Stretch | Methyl C-H |

| 1600-1450 | C=C and C=N Stretch | Aromatic ring stretching |

| 1470-1430 | C-H Bend | Methyl C-H bending |

| 850-750 | C-H Bend | Out-of-plane aromatic C-H bending |

Interpretation:

-

Aromatic C-H Stretch: A group of weak to medium bands above 3000 cm⁻¹ is characteristic of C-H stretching in the aromatic rings.

-

Aliphatic C-H Stretch: Bands in the 2950-2850 cm⁻¹ region correspond to the C-H stretching of the methyl group.

-

Aromatic Ring Stretching: Strong absorptions in the 1600-1450 cm⁻¹ region are due to the C=C and C=N stretching vibrations within the pyridine and phenyl rings.

-

Methyl C-H Bending: The bending vibrations of the methyl group's C-H bonds will appear in the 1470-1430 cm⁻¹ range.

-

Out-of-Plane Bending: The pattern of strong bands in the 850-750 cm⁻¹ region is diagnostic of the substitution pattern on the aromatic rings.

Conclusion

This technical guide provides a detailed predictive overview of the key spectroscopic data for 4-(2-Methylphenyl)pyridine. By understanding the expected ¹H NMR, ¹³C NMR, mass spectrometry, and IR data, researchers and drug development professionals can more effectively identify, characterize, and utilize this compound in their work. While based on well-established principles, experimental verification of this data is recommended for definitive structural confirmation.

References

- BenchChem. (2025).

- BenchChem. (2025).

- BenchChem. (2025).

-

SpectraBase. (2024). 4-(2-Methylphenyl)pyridine - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

The Privileged Scaffold: Biological Activity and Pharmacological Profiling of Substituted Phenylpyridines

An In-Depth Technical Guide for Drug Development Professionals

As a privileged structure in medicinal chemistry, the phenylpyridine scaffold serves as a versatile backbone for designing highly selective therapeutic agents. The positional isomerism of the phenyl group on the pyridine ring (e.g., 2-phenylpyridine versus 3-phenylpyridine), combined with targeted electronic and steric substitutions, fundamentally dictates the molecule's physicochemical properties and biological target engagement[1].

This technical guide synthesizes current structure-activity relationship (SAR) data, mechanistic pathways, and self-validating experimental protocols to accelerate the development of phenylpyridine derivatives in oncology, immunology, and infectious disease.

Mechanistic Divergence in Oncology: 2- vs. 3-Phenylpyridines

The anticancer properties of phenylpyridine derivatives are heavily influenced by the spatial orientation of the nitrogen atom relative to the phenyl ring, which alters the molecule's binding affinity to distinct intracellular targets[1].

2-Phenylpyridine Derivatives: Redox Modulation

Derivatives of 2-phenylpyridine primarily exert cytotoxic effects by disrupting cellular redox homeostasis. These compounds act as potent inhibitors of thioredoxin reductase (TrxR) , a critical enzyme overexpressed in many malignancies to manage oxidative stress[1]. By inhibiting TrxR, 2-phenylpyridine derivatives trigger a lethal accumulation of intracellular reactive oxygen species (ROS), ultimately driving the cancer cell into oxidative stress-induced apoptosis[1].

3-Phenylpyridine Derivatives: Cytoskeletal Disruption

Conversely, 3-phenylpyridine derivatives (particularly diarylpyridines designed as Combretastatin A-4 analogs) function as potent antimitotic agents[2]. They bind to the colchicine site on tubulin, inhibiting tubulin polymerization[1][2]. This disruption of microtubule dynamics arrests the cell cycle at the G2/M phase, preventing mitotic spindle formation and leading to apoptosis[1][2].

Mechanistic divergence of phenylpyridine isomers in inducing cancer cell apoptosis.

Anti-Inflammatory Activity: Selective COX-2 Inhibition

Substituted phenylpyridines, particularly 2,3-diaryl-3H-imidazo[4,5-b]pyridine and imidazo[1,2-a]pyridine derivatives, have emerged as highly selective cyclooxygenase-2 (COX-2) inhibitors[3][4].

Causality of Selectivity: The selectivity for COX-2 over COX-1 is driven by the larger volume of the COX-2 active site, which contains a secondary side pocket (due to the Val523 substitution in COX-2 replacing Ile523 in COX-1). Phenylpyridines substituted with a methanesulfonyl (

Antimicrobial Applications: FtsZ Inhibition

Beyond eukaryotic targets, quaternized phenylpyridines exhibit profound broad-spectrum antibacterial activity. Recent developments in 1-methyl-2-phenylpyridin-1-ium derivatives have identified them as potent inhibitors of FtsZ , the bacterial homolog of tubulin[5]. By preventing FtsZ from assembling into the Z-ring at the future site of the bacterial septum, these compounds halt cell division. Notably, derivatives lacking bulky hydrophobic side chains at specific positions demonstrate superior minimum inhibitory concentrations (MICs) against multidrug-resistant S. aureus and A. baumannii, outperforming clinical standards like linezolid and vancomycin[5].

Quantitative SAR Data Summary

The following table synthesizes the biological activities of key substituted phenylpyridine classes across different therapeutic targets to guide lead optimization.

| Compound Class / Scaffold | Primary Target | Key Substituent / Pharmacophore | Biological Activity (IC₅₀ / MIC) | Reference |

| 3H-imidazo[4,5-b]pyridines | COX-2 | 4-chloro (N-phenyl), 3-CF₃ (2-phenyl) | IC₅₀ = 9.2 µM (2-fold COX-2 selectivity) | [3] |

| Imidazo[1,2-a]pyridines | COX-2 | IC₅₀ = 0.07 µM (Selectivity Index = 217.1) | [4] | |

| 3-Phenylpyridines | Tubulin | Diaryl substitution (cis-olefin mimic) | IC₅₀ ~ 2.12 - 69.37 µM (HT-29 cell lines) | [2][6] |

| 1-Methyl-2-phenylpyridin-1-ium | Bacterial FtsZ | Quaternary ammonium, absent R1 bulk | MIC = 0.0625–0.5 µg/mL (S. aureus) | [5] |

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic rationale (the "why") to empower researchers to troubleshoot and adapt the workflow.

Protocol A: In Vitro Tubulin Polymerization Kinetics Assay

Targeting 3-phenylpyridine antimitotic evaluation.

Rationale: Tubulin dimers require low temperatures to prevent spontaneous nucleation. By establishing a baseline at 4°C, the temperature shift to 37°C serves as a synchronized thermodynamic trigger for polymerization, allowing precise kinetic monitoring via turbidimetry at 340 nm[2].

-

Preparation: Reconstitute purified porcine brain tubulin (>99% purity) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP to a final concentration of 3 mg/mL. Keep strictly on ice (4°C).

-

Compound Incubation: Dispense 5 µL of the 3-phenylpyridine derivative (dissolved in DMSO, final DMSO <1% v/v) into a pre-chilled 96-well half-area UV-transparent plate. Add 45 µL of the tubulin solution.

-

Baseline Establishment: Incubate the plate on ice for 15 minutes. Validation checkpoint: No increase in absorbance at 340 nm should be observed during this phase.

-

Kinetic Trigger: Transfer the plate to a microplate reader pre-heated to exactly 37°C.

-

Measurement: Record absorbance at 340 nm every 30 seconds for 60 minutes.

-

Data Analysis: Calculate the Vmax of the polymerization curve. A decrease in Vmax relative to the vehicle control indicates tubulin destabilization.

Protocol B: Fluorescence-Based Selective COX-2 Inhibition Screening

Targeting anti-inflammatory phenylpyridine derivatives.

Rationale: Traditional assays rely on radioactive arachidonic acid. This modern approach leverages the peroxidase component of the COX enzyme. The reaction between the intermediate Prostaglandin G2 (PGG₂) and ADHP (10-acetyl-3,7-dihydroxyphenoxazine) produces highly fluorescent resorufin[4]. This provides a high-throughput readout where fluorescence directly correlates with residual enzyme activity.

Fluorescence-based selective COX-2 inhibition screening workflow.

-

Enzyme Preparation: Dilute human recombinant COX-2 (and ovine COX-1 for selectivity profiling) in Tris-HCl buffer (100 mM, pH 8.0) containing 1 µM hematin (a required cofactor for peroxidase activity).

-

Inhibitor Binding: Add 10 µL of the phenylpyridine test compound to 150 µL of the enzyme solution. Incubate at 37°C for 15 minutes to allow the

group to equilibrate within the secondary pocket[4]. -

Fluorogenic Substrate Addition: Add 10 µL of ADHP (100 µM final concentration).

-

Reaction Initiation: Add 10 µL of arachidonic acid (100 µM final concentration) to trigger the cyclooxygenase reaction.

-

Readout: Immediately measure fluorescence using an excitation wavelength of 530–540 nm and an emission wavelength of 585–595 nm[4].

-

Validation Checkpoint: Include a positive control (Celecoxib) and a 100% initial activity (vehicle) well. The IC₅₀ is determined using non-linear regression of the normalized fluorescence data.

References

-

Ma, Shutao, et al. "Design, Synthesis, and Bioactivity Evaluation of Novel 1-Methyl-2-phenylpyridin-1-ium Derivatives as Broad-Spectrum FtsZ Inhibitors." Journal of Agricultural and Food Chemistry (2025). Available at:[Link]

-

PMC. "2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents." National Institutes of Health. Available at:[Link]

-

PMC. "Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors." National Institutes of Health (2023). Available at:[Link]

-

PubMed. "Novel pyrazole-based COX-2 inhibitors as potential anticancer agents." Bioorganic Chemistry (2022). Available at:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profiling of 4-(2-Methylphenyl)pyridine in Organic Solvents: A Technical Whitepaper

Executive Summary

4-(2-Methylphenyl)pyridine—also referred to as 4-(o-tolyl)pyridine—is a high-value biaryl building block extensively utilized in the synthesis of active pharmaceutical ingredients (APIs). Most notably, it serves as a critical intermediate in the synthesis of Netupitant, a highly potent neurokinin-1 (NK1) receptor antagonist used in combination therapies for the prevention of chemotherapy-induced nausea and vomiting (CINV)[1][2].

For process chemists and formulation scientists, understanding the solvation thermodynamics of this privileged pyridine scaffold is paramount[3]. This whitepaper provides an in-depth analysis of the physicochemical properties governing the solubility of 4-(2-Methylphenyl)pyridine, presents extrapolated solubility data across various organic solvent classes, and establishes a self-validating experimental protocol for precise solubility determination.

Physicochemical Profiling & Solvation Thermodynamics

To manipulate the solubility of 4-(2-Methylphenyl)pyridine, one must first deconstruct its molecular architecture. The compound consists of an electron-deficient pyridine ring coupled to a sterically hindered, lipophilic ortho-tolyl group.

The Causality of Solvation

The solubility of this molecule in any given solvent is dictated by the Gibbs free energy of solvation (

-

Crystal Lattice Disruption (Endothermic): Energy is required to break the

stacking and van der Waals forces holding the biaryl molecules together in the solid state. -

Solvent Cavity Formation (Endothermic): The solvent molecules must separate to accommodate the solute.

-

Solute-Solvent Interaction (Exothermic): The unprotonated pyridine nitrogen (pKa ~5.5) acts as a strong hydrogen-bond acceptor, while the biaryl system engages in London dispersion forces with lipophilic solvents.

Because the molecule has a predicted LogP of ~3.2, it exhibits highly lipophilic behavior. It demonstrates exceptional solubility in non-polar and polar aprotic solvents, but remains practically insoluble in neutral aqueous media unless the pyridine nitrogen is protonated via pH adjustment (pH < 4.0)[4].

Figure 1: Thermodynamic pathway of 4-(2-Methylphenyl)pyridine solvation.

Quantitative Solubility Data in Organic Solvents

The following table summarizes the extrapolated solubility profile of 4-(2-Methylphenyl)pyridine at standard ambient temperature (25°C). Data is categorized by solvent class to aid in the selection of reaction media for cross-coupling reactions (e.g., Suzuki-Miyaura couplings) or crystallization workflows[2].

| Solvent Class | Specific Solvent | Dielectric Constant ( | Expected Solubility Range (mg/mL) | Dominant Solvation Mechanism |

| Polar Aprotic | Dichloromethane (DCM) | 8.93 | > 100 (High) | Dipole-dipole, Dispersion |

| Polar Aprotic | Ethyl Acetate (EtOAc) | 6.02 | 50 - 100 (High) | Dipole-dipole |

| Polar Aprotic | Tetrahydrofuran (THF) | 7.58 | > 100 (High) | Dipole-induced dipole |

| Polar Protic | Methanol (MeOH) | 32.7 | 20 - 50 (Moderate) | H-bonding (Pyridine N as acceptor) |

| Polar Protic | Isopropanol (IPA) | 19.9 | 10 - 30 (Moderate) | H-bonding, Dispersion |

| Non-Polar | Toluene | 2.38 | > 100 (High) | |

| Non-Polar | n-Heptane | 1.92 | < 10 (Low) | Weak Dispersion |

Note: High solubility in toluene and DCM makes them ideal solvents for the N-alkylation or N-oxidation steps frequently required in the downstream synthesis of Netupitant derivatives[5].

Self-Validating Experimental Protocol: Isothermal Shake-Flask Method

To generate highly accurate, empirical solubility data for specific process conditions, researchers must utilize a self-validating system. Relying on visual dissolution is prone to kinetic errors; therefore, the Isothermal Shake-Flask Method coupled with HPLC-UV is the gold standard.

Step-by-Step Methodology

Step 1: Preparation of the Saturated Suspension

-

Action: Add an excess amount of 4-(2-Methylphenyl)pyridine (e.g., 200 mg) to 1.0 mL of the target organic solvent in a tightly sealed glass HPLC vial.

-

Causality: An excess of solid ensures that the chemical potential of the solid phase equals the chemical potential of the solute in the liquid phase, which is the fundamental definition of thermodynamic saturation.

Step 2: Isothermal Equilibration

-

Action: Place the vial in an orbital shaker incubator set to exactly 25.0°C. Agitate at 300 rpm for 24 to 48 hours.

-

Causality: Dissolution is a kinetically limited process. Insufficient equilibration time leads to underestimation of solubility. 48 hours guarantees that the system has overcome any kinetic barriers and reached true thermodynamic equilibrium.

Step 3: Phase Separation

-

Action: Transfer the suspension to a temperature-controlled centrifuge. Centrifuge at 10,000 rpm for 15 minutes at 25.0°C. Extract the supernatant using a syringe equipped with a 0.22 µm PTFE filter.

-

Causality: Sub-micron particulates suspended in the solvent will artificially inflate the quantified solubility if injected into the HPLC. Centrifugation combined with PTFE filtration ensures only fully solvated molecules are analyzed.

Step 4: Dilution and HPLC-UV Quantification

-

Action: Dilute the filtered supernatant volumetrically (e.g., 1:100) in the HPLC mobile phase (e.g., 60:40 Acetonitrile:Water with 0.1% TFA). Analyze via HPLC using a C18 column, detecting at the

of the biaryl system (typically ~254 nm). -

Causality: Direct injection of highly concentrated organic solutions causes peak distortion and detector saturation. Dilution ensures the concentration falls within the linear dynamic range of the UV detector.

Step 5: Data Validation (The Self-Validating Check)

-

Action: Repeat the sampling and HPLC analysis at 48 hours and 72 hours.

-

Causality: If the concentration varies by less than 2% between the 48-hour and 72-hour marks, the system self-validates that thermodynamic equilibrium was successfully achieved.

Figure 2: Self-validating experimental workflow for thermodynamic solubility determination.

References

-

Title: Design and synthesis of a novel, achiral class of highly potent and selective, orally active neurokinin-1 receptor antagonists Source: PubMed / National Institutes of Health (NIH) URL: [Link]

- Title: US20170008848A1 - Methods of making netupitant and intermediates thereof Source: Google Patents URL

Sources

- 1. Design and synthesis of a novel, achiral class of highly potent and selective, orally active neurokinin-1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US20170008848A1 - Methods of making netupitant and intermediates thereof - Google Patents [patents.google.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. researchgate.net [researchgate.net]

- 5. newdrugapprovals.org [newdrugapprovals.org]

Methodological & Application

Synthesis of 4-(2-Methylphenyl)pyridine via Suzuki Coupling: An Application Note and Protocol

Abstract

This application note provides a comprehensive guide for the synthesis of 4-(2-methylphenyl)pyridine, a key structural motif in medicinal chemistry and materials science. The protocol details a robust and efficient palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 4-chloropyridine and 2-methylphenylboronic acid. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and practical guidance to ensure successful and reproducible synthesis.

Introduction

The biaryl scaffold is a ubiquitous feature in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and organic electronics.[1] Among the myriad of methods developed for the construction of carbon-carbon bonds, the Suzuki-Miyaura cross-coupling reaction stands out as a particularly powerful and versatile tool.[2][3] First reported by Akira Suzuki and Norio Miyaura in 1979, this reaction has become a cornerstone of modern organic synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.[4][5]

The target molecule, 4-(2-methylphenyl)pyridine, and its derivatives are of significant interest due to their presence in biologically active compounds and their utility as intermediates in the synthesis of more complex molecular architectures. The Suzuki coupling provides a direct and efficient route to this class of compounds, overcoming the limitations of traditional methods.[1]

This application note presents a detailed, step-by-step protocol for the synthesis of 4-(2-methylphenyl)pyridine. It delves into the rationale behind the selection of specific reagents and conditions, provides a visual representation of the catalytic cycle, and offers troubleshooting guidance to address common challenges encountered during the reaction.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[4] The overall transformation results in the formation of a new carbon-carbon bond between an organohalide and an organoboron compound.

The catalytic cycle begins with a palladium(0) species, which undergoes oxidative addition with the organohalide (in this case, 4-chloropyridine). This step forms a palladium(II) intermediate. The subsequent crucial step is transmetalation , where the organic group from the organoboron species (2-methylphenylboronic acid) is transferred to the palladium(II) complex. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6][7] The final step is reductive elimination , where the two organic fragments are coupled to form the desired biaryl product, 4-(2-methylphenyl)pyridine, and the palladium(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol

This protocol is designed for the synthesis of 4-(2-methylphenyl)pyridine on a laboratory scale. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Comments |

| 4-Chloropyridine hydrochloride | ≥98% | Major Chemical Supplier | Can be used directly. |

| 2-Methylphenylboronic acid | ≥97% | Major Chemical Supplier | Store under inert atmosphere. |

| Palladium(II) acetate (Pd(OAc)₂) | Catalyst grade | Major Chemical Supplier | Air and moisture sensitive. |

| Tricyclohexylphosphine (PCy₃) | ≥97% | Major Chemical Supplier | Air sensitive. Handle under inert gas. |

| Potassium phosphate tribasic (K₃PO₄) | Anhydrous, ≥98% | Major Chemical Supplier | Store in a desiccator. |

| 1,4-Dioxane | Anhydrous, ≥99.8% | Major Chemical Supplier | Degas before use. |

| Deionized Water | High purity | --- | Degas before use. |

| Ethyl acetate | ACS grade | Major Chemical Supplier | For workup and chromatography. |

| Hexanes | ACS grade | Major Chemical Supplier | For chromatography. |

| Saturated sodium bicarbonate solution | --- | Prepared in-house | For workup. |

| Brine (saturated NaCl solution) | --- | Prepared in-house | For workup. |

| Anhydrous magnesium sulfate (MgSO₄) | Laboratory grade | Major Chemical Supplier | For drying. |

| Celite® | --- | Major Chemical Supplier | For filtration. |

Equipment

-

Schlenk flask or oven-dried round-bottom flask with a reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert gas (argon or nitrogen) supply with manifold

-

Syringes and needles

-

Standard laboratory glassware

-

Rotary evaporator

-

Flash chromatography system

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure

1. Reaction Setup:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add 4-chloropyridine hydrochloride (1.0 equiv), 2-methylphenylboronic acid (1.2 equiv), and potassium phosphate (3.0 equiv).

-

In a separate vial, weigh out palladium(II) acetate (0.02 equiv) and tricyclohexylphosphine (0.04 equiv) and add them to the Schlenk flask.

-

Seal the flask with a septum, and purge the vessel with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the catalyst and phosphine ligand.[8]

2. Solvent Addition and Reaction:

-

To the flask, add degassed 1,4-dioxane and degassed deionized water in a 4:1 ratio via syringe. The final concentration of the 4-chloropyridine hydrochloride should be approximately 0.2 M.

-

With the inert gas flow maintained through a bubbler, heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the progress of the reaction by TLC (e.g., using a 1:4 ethyl acetate/hexanes eluent). The reaction is typically complete within 4-12 hours.

3. Reaction Workup:

-

Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of Celite®, and concentrate the filtrate under reduced pressure using a rotary evaporator.

4. Purification:

-

The crude product can be purified by flash column chromatography on silica gel.[5]

-

A gradient elution system, for example, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., up to 20% ethyl acetate in hexanes), is typically effective for separating the product from impurities.

-

Collect the fractions containing the desired product (visualized by TLC) and concentrate them to afford 4-(2-methylphenyl)pyridine as a pure compound.

Data Presentation

| Parameter | Value |

| Reactant Quantities (for a 1 mmol scale) | |

| 4-Chloropyridine hydrochloride | 150 mg |

| 2-Methylphenylboronic acid | 163 mg |

| Palladium(II) acetate | 4.5 mg |

| Tricyclohexylphosphine | 11.2 mg |

| Potassium phosphate | 637 mg |

| Reaction Conditions | |

| Solvent System | 1,4-Dioxane / Water (4:1) |

| Solvent Volume | 5 mL |

| Temperature | 80-90 °C |

| Reaction Time | 4-12 hours |

| Expected Outcome | |

| Expected Yield | 75-90% |

| Appearance of Product | Colorless to pale yellow oil or solid |

| Molecular Weight | 169.22 g/mol [9] |

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or no conversion | - Inactive catalyst | - Use a fresh batch of palladium catalyst. Consider using a pre-catalyst.[8] |

| - Insufficient degassing | - Ensure the reaction mixture and solvents are thoroughly degassed.[8] | |

| - Poor quality of boronic acid | - Use fresh, high-purity boronic acid. Consider using the corresponding boronate ester. | |

| - Ineffective base | - Ensure the base is anhydrous. Screen other bases such as K₂CO₃ or Cs₂CO₃.[8] | |

| Formation of homocoupled byproducts | - Presence of oxygen | - Improve degassing technique. |

| - Catalyst decomposition | - Lower the reaction temperature or reaction time. | |

| Protodeboronation of the boronic acid | - Prolonged reaction time at high temperature | - Monitor the reaction closely and stop it once the starting material is consumed. |

| - Presence of excess water | - Use anhydrous solvents and ensure the base is dry. |

Safety Precautions

-

General: All chemical manipulations should be performed in a well-ventilated fume hood.[10] Standard laboratory safety practices should be followed, including the use of safety glasses, lab coats, and chemical-resistant gloves.

-

Reagents:

-

Palladium catalysts: Can be toxic and should be handled with care.

-

Phosphine ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. Handle under an inert atmosphere.

-

Solvents: 1,4-Dioxane is a flammable liquid and a potential carcinogen. Handle with appropriate precautions.

-

-

Reaction Hazards: Palladium-catalyzed cross-coupling reactions can be exothermic.[11] For larger-scale reactions, it is important to monitor the internal temperature and have a cooling system available.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 4-(2-methylphenyl)pyridine. The protocol outlined in this application note provides a reliable and reproducible procedure for obtaining this valuable compound in good to excellent yields. By understanding the underlying reaction mechanism and paying close attention to the experimental details, particularly the exclusion of oxygen and the use of high-purity reagents, researchers can successfully implement this important transformation in their synthetic endeavors.

References

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Wikipedia. (2024, February 28). Suzuki reaction. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Yang, Q. (2022, May 10). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue University. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77026, 4-Methyl-2-phenylpyridine. [Link]

-

Organic Syntheses. (n.d.). 4-methoxy-2'-methylbiphenyl. [Link]

-

Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. [Link]

-

Amatore, C., Jutand, A., & Le Duc, G. (2011). On the role of the base in the Suzuki–Miyaura reaction. Chemistry–A European Journal, 17(8), 2492-2503. [Link]

-

Federal Aviation Administration. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. [Link]

-

Ali, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193. [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. 4-Methyl-2-phenylpyridine | C12H11N | CID 77026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. engineering.purdue.edu [engineering.purdue.edu]

- 11. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 4-(o-Tolyl)pyridine

Introduction: The Significance of Arylpyridines in Modern Chemistry

The 4-arylpyridine scaffold is a privileged structural motif in medicinal chemistry, materials science, and agrochemicals. Its presence in numerous biologically active compounds and functional materials underscores the importance of efficient and versatile synthetic methodologies for its construction. 4-(o-Tolyl)pyridine, in particular, serves as a crucial building block for ligands in catalysis and as a key intermediate in the synthesis of complex organic molecules. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and widely adopted method for the formation of carbon-carbon bonds, offering high functional group tolerance, mild reaction conditions, and generally high yields. This application note provides a detailed, field-proven protocol for the synthesis of 4-(o-tolyl)pyridine via the Suzuki-Miyaura coupling of 4-chloropyridine and o-tolylboronic acid, aimed at researchers, scientists, and drug development professionals.

Theoretical Framework: Unraveling the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction is a Nobel Prize-winning transformation that has revolutionized the synthesis of biaryl compounds. The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction conditions. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the 4-chloropyridine. This step forms a square planar Pd(II) intermediate.

-

Transmetalation: The o-tolyl group is transferred from the boronic acid to the palladium center. This step requires the activation of the boronic acid by a base, which forms a more nucleophilic boronate species.

-

Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the tolyl group and the pyridine ring, yielding the desired 4-(o-tolyl)pyridine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of 4-(o-Tolyl)pyridine

This protocol is designed to be a self-validating system, with each step and reagent choice justified to ensure reproducibility and success.

Reagents and Materials

| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Eq. | Notes |

| 4-Chloropyridine hydrochloride | C₅H₄ClN·HCl | 150.01 | 1.50 g | 10.0 | 1.0 | The hydrochloride salt is often more stable and less volatile than the free base. It will be neutralized in situ by the base. |

| o-Tolylboronic acid | C₇H₉BO₂ | 135.96 | 1.63 g | 12.0 | 1.2 | A slight excess ensures complete consumption of the limiting reagent. |

| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 1155.56 | 0.231 g | 0.2 | 0.02 | A common and effective catalyst for Suzuki couplings.[2] |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 4.15 g | 30.0 | 3.0 | Anhydrous base is crucial for the reaction. |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 40 mL | - | - | Anhydrous solvent is required. |

| Water | H₂O | 18.02 | 10 mL | - | - | Degassed, deionized water. |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | - | - | For drying the organic extract. |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | - | - | For extraction. |

| Saturated Brine Solution | NaCl(aq) | - | - | - | - | For washing the organic extract. |

| Silica Gel | SiO₂ | 60.08 | - | - | - | For column chromatography. |

Equipment

-

100 mL three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with a temperature controller

-

Inert atmosphere setup (e.g., Schlenk line with argon or nitrogen)

-

Standard laboratory glassware for workup and purification

Step-by-Step Procedure

-

Reaction Setup: To the 100 mL three-necked round-bottom flask, add 4-chloropyridine hydrochloride (1.50 g, 10.0 mmol), o-tolylboronic acid (1.63 g, 12.0 mmol), and potassium carbonate (4.15 g, 30.0 mmol).

-

Inert Atmosphere: Equip the flask with a reflux condenser and a gas inlet. Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Under a positive pressure of the inert gas, add 1,4-dioxane (40 mL) and water (10 mL) to the flask via a syringe.

-

Degassing: Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes. This step is critical to prevent oxidation and deactivation of the palladium catalyst.

-

Catalyst Addition: To the stirring suspension, add tetrakis(triphenylphosphine)palladium(0) (0.231 g, 0.2 mmol) under the inert atmosphere.

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water (50 mL) and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic extracts with saturated brine solution (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 4-(o-tolyl)pyridine.

Figure 2: Experimental workflow for the synthesis of 4-(o-tolyl)pyridine.

Data Presentation and Expected Results

The successful synthesis of 4-(o-tolyl)pyridine should be confirmed by standard analytical techniques.

| Parameter | Expected Result |

| Yield | 75-85% |

| Appearance | White to off-white solid |

| Melting Point | 58-60 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.65 (d, J=6.0 Hz, 2H), 7.30-7.20 (m, 6H), 2.25 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 150.2, 149.8, 138.2, 135.9, 130.6, 129.3, 128.0, 125.9, 124.5, 20.5 |

| Purity (by HPLC) | >98% |

Note: The NMR data provided is a predicted spectrum based on known chemical shifts for similar structures and should be confirmed experimentally.[3]

Troubleshooting and Field-Proven Insights

| Issue | Potential Cause | Recommended Solution |

| Low or No Conversion | Inactive catalyst | Ensure proper degassing of the reaction mixture. Use a fresh bottle of catalyst. |

| Insufficiently anhydrous conditions | Use anhydrous solvents and ensure the base is dry. | |

| Poor quality boronic acid | Use high-purity boronic acid. Consider using the corresponding boronate ester. | |

| Formation of Homocoupled Byproducts | Presence of oxygen | Improve degassing procedure. |

| Catalyst decomposition | Use a more robust ligand or a different palladium precursor. | |

| Difficulty in Purification | Co-elution of byproducts | Optimize the eluent system for column chromatography. Consider recrystallization. |

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.[4] Avoid inhalation of dust.

-

o-Tolylboronic Acid: May cause skin, eye, and respiratory irritation.[5]

-

Potassium Carbonate: Causes serious eye irritation and skin irritation.[6]

-

1,4-Dioxane: Is a flammable liquid and a suspected carcinogen.[7] It can form explosive peroxides upon storage. Always use from a freshly opened container or test for peroxides before use.

References

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

PubChem. Tolylboronic acid. [Link]

-

INEOS Group. SAFETY DATA SHEET Potassium Carbonate, Liquid 47%. [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: 1,4-Dioxane. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Wikipedia. 1,4-Dioxane. [Link]

-

Gunawan, G., & Sari, Y. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234. [Link]

-

Organic Syntheses. ACCELERATED SUZUKI COUPLING VIA A LIGANDLESS PALLADIUM CATALYST: 4-METHOXY-2'-METHYLBIPHENYL. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Byju's. Suzuki Coupling Reaction. [Link]

-

SciSpace. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

Schroeder Group - Illinois. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. [Link]

-

Organic Chemistry Portal. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. scispace.com [scispace.com]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

Advanced ¹H NMR Characterization of 4-(2-Methylphenyl)pyridine: A Practical Guide for Drug Development

Introduction & Pharmacological Relevance

4-(2-Methylphenyl)pyridine, commonly referred to as 4-(o-tolyl)pyridine, is a privileged biaryl scaffold in modern medicinal chemistry. It serves as a foundational building block in the synthesis of neurokinin-1 (NK-1) receptor antagonists[1]. Most notably, derivatives of this scaffold are utilized in the synthesis of Netupitant, a potent anti-emetic agent clinically indicated for the prevention of chemotherapy-induced nausea and vomiting (CINV)[2]. Because the spatial orientation of the biaryl linkage dictates the three-dimensional conformation and receptor-binding affinity of the final active pharmaceutical ingredient (API), rigorous structural verification of this intermediate via Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a critical quality control milestone[3].

Structural Dynamics & Mechanistic NMR Insights

The ¹H NMR spectrum of 4-(2-methylphenyl)pyridine is not merely a list of chemical shifts; it is a direct readout of the molecule's three-dimensional physical constraints. The spectrum is heavily influenced by the steric hindrance between the ortho-methyl group on the tolyl ring and the adjacent protons (H3 and H5) on the pyridine ring.

This steric clash prevents the two aromatic rings from achieving coplanarity, forcing them into a twisted, nearly orthogonal conformation. This geometry creates two distinct magnetic phenomena:

-

Magnetic Anisotropy: The orthogonal arrangement forces the ortho-methyl protons to sit partially within the shielding cone of the adjacent pyridine ring. As a result, these benzylic protons resonate slightly more upfield than they would in a sterically unhindered system.

-

Inductive Deshielding: The highly electronegative nitrogen atom in the pyridine ring withdraws electron density from the ring system via inductive effects, leaving the alpha protons (H2 and H6) highly deshielded and pushing their signals far downfield.

Conformational dynamics and NMR effects in the 4-(2-methylphenyl)pyridine biaryl system.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure reproducibility and high-resolution data suitable for regulatory submissions, the following protocol establishes a self-validating system utilizing internal referencing and optimized relaxation delays.

Step 1: Sample Preparation

-

Weighing: Accurately weigh 5.0 to 10.0 mg of highly pure 4-(2-methylphenyl)pyridine. Causality: This specific mass range ensures an optimal signal-to-noise (S/N) ratio for a standard 400 MHz spectrometer without inducing concentration-dependent line broadening or intermolecular stacking interactions.

-

Solvation: Dissolve the compound entirely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ is selected for its excellent solvating power for non-polar biaryls and lack of exchangeable protons. TMS acts as the internal zero reference (0.00 ppm), ensuring that any temperature or solvent-induced shift variations are internally calibrated and self-corrected.

-

Transfer: Transfer the homogenized solution into a standard 5 mm precision NMR tube. Ensure the tube is free of micro-scratches and particulate matter, which could distort the magnetic field homogeneity and ruin resolution.

Step 2: Instrument Calibration and Data Acquisition

-

Locking and Shimming: Insert the sample and lock the spectrometer to the deuterium signal of CDCl₃. Perform gradient shimming (Z1 to Z4) until the CDCl₃ residual solvent peak (7.26 ppm) exhibits a peak width at half-height (FWHM) of < 1.0 Hz.

-

Pulse Sequence: Select a standard 1D proton pulse sequence (e.g., zg30 on Bruker systems) utilizing a 30° flip angle.

-

Relaxation Delay (D1): Set D1 to 2.0 seconds. Causality: While the methyl protons relax relatively quickly, the adjacent aromatic protons require sufficient time to return to thermal equilibrium. A 2.0-second delay ensures accurate quantitative integration across all signals.

-

Acquisition: Acquire 16 to 32 scans at a regulated temperature of 298 K.

Step-by-step workflow for the preparation and acquisition of 1H NMR biaryl samples.

Quantitative Data Presentation & Interpretation

The following table summarizes the expected ¹H NMR quantitative data for 4-(2-methylphenyl)pyridine at 400 MHz in CDCl₃.

| Proton Assignment | Multiplicity | Expected Shift (ppm) | Integration | Mechanistic Rationale |

| Pyridine H2, H6 | Doublet (d) | 8.60 - 8.70 | 2H | Strong inductive deshielding by the adjacent highly electronegative pyridine nitrogen. |

| o-Tolyl H3', H4', H5', H6' | Multiplet (m) | 7.20 - 7.40 | 4H | Aromatic ring current deshielding; complex overlapping scalar couplings due to asymmetry. |

| Pyridine H3, H5 | Doublet (d) | 7.15 - 7.25 | 2H | Ortho to the biaryl linkage; partially shielded by the orthogonal o-tolyl ring current. |

| o-Tolyl -CH₃ | Singlet (s) | 2.20 - 2.30 | 3H | Benzylic position; slightly shielded due to the perpendicular pyridine ring's magnetic anisotropy. |

Troubleshooting & QA/QC Insights

-

Broadening of the Methyl Signal: If the methyl singlet at ~2.25 ppm appears broadened at room temperature, this indicates restricted rotation around the biaryl axis (atropisomerism) occurring on the NMR timescale. Variable Temperature (VT) NMR can be employed to calculate the exact rotational energy barrier.

-

Water Contamination: A broad singlet at ~1.56 ppm indicates water moisture in the CDCl₃. While it generally does not overlap with the biaryl aromatic signals, severe contamination can negatively affect the shimming quality and baseline flatness.

References

- US6297375B1 - 4-phenyl-pyridine derivatives - Google Patents.

- US20130231315A1 - Modified 4-phenyl-pyridine derivatives - Google Patents.

- US8426450B1 - Substituted 4-phenyl pyridines having anti-emetic effect - Google Patents.

Sources

Application Note: Mass Spectrometry Fragmentation Dynamics of 4-(2-Methylphenyl)pyridine

Executive Summary & Pharmaceutical Relevance

4-(2-Methylphenyl)pyridine, frequently referred to as 4-(o-tolyl)pyridine, is a sterically hindered biaryl compound that serves as a foundational building block in both materials science (e.g., iridium-based OLEDs) and medicinal chemistry. Most notably, the 4-(o-tolyl)pyridine scaffold is the core pharmacophore of Netupitant, a highly selective NK1 receptor antagonist utilized as an antiemetic in cancer supportive care[1].

During drug metabolism studies and synthetic quality control, the differentiation of structural isomers is a critical task[2]. Because positional isomers of methylphenylpyridines possess identical molecular masses, distinguishing them requires a deep mechanistic understanding of their unique electron ionization (EI) fragmentation patterns. This application note details the fragmentation causality of 4-(2-methylphenyl)pyridine and provides a self-validating analytical protocol for its unambiguous identification.

Mechanistic Causality: The "Ortho Effect"

In mass spectrometry, fragmentation is the dissociation of energetically unstable molecular ions formed after passing through the ion source[3]. The spatial arrangement of atoms within the molecule heavily dictates the thermodynamic stability of the resulting fragment ions. Aromatic compounds typically exhibit strong molecular ion peaks due to their stable, conjugated structures[4]. However, the fragmentation of 4-(2-methylphenyl)pyridine under 70 eV Electron Ionization (EI) is uniquely governed by a proximity-driven intramolecular reaction known as the "ortho effect" .

Molecular Ion and Azafluorenyl Cation Formation

Upon electron bombardment, the initial ionization event yields a robust molecular ion radical,

Subsequent Ring Cleavages

Once the stable m/z 168 ion is formed, the molecule undergoes secondary fragmentations. The molecular ions are energetically unstable, and some of them will break up into smaller pieces[5]. For nitrogenous heteroaromatics, a highly diagnostic secondary pathway is the expulsion of neutral hydrogen cyanide (HCN, 27 Da) from the pyridine ring. The m/z 168 azafluorenyl cation undergoes ring contraction and loss of HCN to yield a biphenylene-like hydrocarbon cation at m/z 141.

A competing, albeit minor, primary pathway involves the direct cleavage of the methyl radical (•CH3, 15 Da) from the molecular ion, yielding an aryl cation at m/z 154. This pathway is less favorable because the resulting structure cannot achieve the same degree of planar resonance stabilization as the azafluorenyl system.

Quantitative Fragmentation Data

The table below summarizes the diagnostic fragment ions utilized for the Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM) of 4-(2-methylphenyl)pyridine.

| Fragment Ion (m/z) | Relative Abundance | Chemical Formula | Structural Assignment | Mechanistic Origin |

| 169 | High (~60-80%) | Molecular Ion | Electron ionization of the intact molecule | |

| 168 | Base Peak (100%) | Azafluorenyl Cation | Loss of H• via ortho-effect cyclization | |

| 154 | Low (<10%) | Aryl Cation | Direct loss of •CH3 from the molecular ion | |

| 141 | Moderate (~30%) | Biphenylene Cation | Expulsion of HCN (27 Da) from m/z 168 | |

| 115 | Low-Moderate (~15%) | Hydrocarbon Cation | Loss of Acetylene ( |

Fragmentation Pathway Visualization

Figure 1: EI-MS fragmentation cascade of 4-(2-Methylphenyl)pyridine highlighting the ortho-effect.

Self-Validating Experimental Protocol (GC-EI-MS)

To ensure high trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates System Suitability Testing (SST) and internal standard calibration to proactively rule out instrumental drift, carryover, or mass axis misalignment.

Phase 1: System Suitability Testing (SST)

Causality: Before analyzing the target analyte, the mass spectrometer must be tuned to ensure the m/z axis is calibrated and the relative abundances reflect standard 70 eV EI conditions.

-

Autotune: Infuse Perfluorotributylamine (PFTBA) into the MS source.

-

Validation Criteria: Verify that the mass assignments for m/z 69, 219, and 502 are accurate within ±0.1 Da. Ensure the isotopic ratio of m/z 70 to 69 is approximately 1.1%, validating resolution and detector response.

-

Blank Run: Inject 1.0 µL of pure Dichloromethane (DCM) using the analytical method below. Validation: The chromatogram must show no peaks with a signal-to-noise (S/N) ratio > 3 at the expected retention time of the analyte.

Phase 2: Sample Preparation

-

Stock Solution: Dissolve 1.0 mg of 4-(2-methylphenyl)pyridine in 10 mL of HPLC-grade DCM to yield a 100 µg/mL stock.

-

Internal Standard (IS): Prepare a 50 µg/mL solution of Phenanthrene-d10 in DCM. Causality: Phenanthrene-d10 elutes in a similar thermal window but has a distinct mass (m/z 188), allowing for the normalization of injection volume variances.

-

Working Sample: Dilute the stock solution to 10 µg/mL in DCM, spiking in the IS to a final concentration of 5 µg/mL.

Phase 3: GC-MS Acquisition Parameters

-

Inlet: 250 °C, Splitless mode (purge valve opens at 1.0 min to sweep residual solvent).

-

Column: HP-5MS (30 m length × 0.25 mm ID × 0.25 µm film thickness).

-

Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.

-

Oven Program:

-

Initial hold at 80 °C for 1.0 min.

-

Ramp at 15 °C/min to 280 °C.

-

Final hold at 280 °C for 5.0 min.

-

-

MS Transfer Line: 280 °C.

-

Ion Source: Electron Ionization (EI) at 70 eV, Source Temperature: 230 °C.

-

Acquisition Mode: Full Scan (m/z 50–300) for structural elucidation, followed by Selected Ion Monitoring (SIM) targeting m/z 169, 168, and 141 for high-sensitivity quantification.

Phase 4: Data Validation

-

Acceptance Criteria: The retention time of 4-(2-methylphenyl)pyridine must remain constant relative to Phenanthrene-d10 (Relative Retention Time variance < 1%). The ion ratio of m/z 168 to m/z 169 must remain consistent (±15%) across all standard injections to confirm that the ortho-effect cyclization is occurring under stable source conditions.

References

-

BenchChem Technical Support Team. "A Comparative Analysis of the Mass Spectrometry Fragmentation Patterns of Phenylpyridine Isomers." BenchChem. 2

-

Clark, Jim. "Fragmentation Patterns in the Mass Spectra of Organic Compounds." Chemguide.5

-

"Fragmentation (mass spectrometry)." Wikipedia. 3

-

"Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts. 4

-

Spinelli, T., et al. "Effects of combined netupitant and palonosetron (NEPA), a cancer supportive care antiemetic, on the ECG of healthy subjects: an ICH E14 thorough QT trial." PMC. 1

Sources

- 1. Effects of combined netupitant and palonosetron (NEPA), a cancer supportive care antiemetic, on the ECG of healthy subjects: an ICH E14 thorough QT trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

Application Note: A Protocol for the Suzuki-Miyaura Reaction with 2-Halopyridines

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its power in forming carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is instrumental in academic and industrial laboratories, particularly in drug development, where the synthesis of biaryl and heteroaryl structures is paramount. Among these structures, 2-substituted pyridines are of exceptional importance, forming the core of numerous pharmaceuticals and functional materials.[3][4]

However, the synthesis of these valuable compounds via the Suzuki-Miyaura reaction is notoriously challenging when using 2-halopyridines as starting materials. This difficulty, often termed the "2-pyridyl problem," stems from the inherent electronic properties of the pyridine ring, which can lead to poor reactivity and catalyst deactivation.[3][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals to navigate these challenges. We will delve into the mechanistic hurdles, explain the rationale behind optimizing key reaction parameters, and provide a robust, field-proven protocol for the successful coupling of 2-halopyridines.

Mechanistic Insights: Overcoming the "2-Pyridyl Problem"

A standard Suzuki-Miyaura catalytic cycle involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][6][7] The active Pd(0) catalyst first inserts into the carbon-halogen bond of the 2-halopyridine (Oxidative Addition). Next, the organic group from the boron reagent is transferred to the palladium center (Transmetalation). Finally, the two organic fragments are joined, forming the product and regenerating the Pd(0) catalyst (Reductive Elimination).

With 2-halopyridines, this cycle is easily disrupted. The primary challenge is catalyst inhibition . The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center at various stages of the catalytic cycle. This coordination can form stable, off-cycle complexes that are catalytically inactive, effectively poisoning the catalyst and halting the reaction.[8][9] Furthermore, the electron-deficient nature of the pyridine ring can make both the initial oxidative addition (especially for 2-chloropyridines) and the final reductive elimination steps kinetically challenging.

Optimizing Key Reaction Parameters: A Scientist's Guide

Success with 2-halopyridines hinges on the careful selection of each reaction component to favor the productive catalytic cycle over catalyst deactivation.

Palladium Precatalyst and Ligand: The Critical Partnership

The choice of ligand is arguably the most critical factor for a successful coupling with 2-halopyridines.

-

Palladium Source : Standard palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are effective but require in-situ reduction from Pd(II) to the active Pd(0) state. Modern, pre-formed palladium-ligand complexes, known as precatalysts, are often more efficient as they enter the catalytic cycle more readily.

-